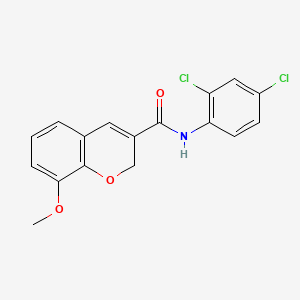

N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide

Description

N-(2,4-Dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide (CAS: 338759-88-9) is a synthetic chromene-based carboxamide derivative. Its molecular formula is C₁₇H₁₂Cl₂NO₃, featuring a 2H-chromene core substituted with a methoxy group at position 8 and a carboxamide moiety linked to a 2,4-dichlorophenyl group at position 3 .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO3/c1-22-15-4-2-3-10-7-11(9-23-16(10)15)17(21)20-14-6-5-12(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBENHWDGQNOFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone under acidic or basic conditions.

Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenylamine and an appropriate electrophilic intermediate.

Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The 2,4-dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Hydroxylated derivatives of the compound.

Reduction: Aminated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is used as a building block in organic synthesis for the development of new chromene derivatives with potential biological activities.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its unique structure allows it to interact with specific molecular targets in cancer cells, leading to apoptosis.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as UV-absorbing agents and antioxidants.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the suppression of inflammatory pathways and the induction of apoptosis in cancer cells. The presence of the 2,4-dichlorophenyl group enhances the compound’s binding affinity to its targets, while the methoxy group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

- N-(2-Chlorophenyl)-8-methoxy-2-imino-2H-chromene-3-carboxamide (15): This analog replaces the 2,4-dichlorophenyl group with a 2-chlorophenyl substituent and features an imino (NH) group instead of the oxo (O) at position 2 of the chromene ring. The synthesis involves condensation of 2-hydroxy-3-methoxybenzaldehyde with appropriate reagents, similar to other derivatives in this class .

N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide (12) :

This compound substitutes the dichlorophenyl group with a sulfamoylphenyl moiety. Synthesis involves refluxing with salicylaldehyde in acetic acid, differing from the methoxy-substituted chromene derivatives .- Key Difference : The sulfamoyl group introduces polar characteristics, likely enhancing water solubility compared to the hydrophobic dichlorophenyl group.

Modifications to the Chromene Core

- 8-Ethoxy-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Replaces the methoxy group at position 8 with an ethoxy group and substitutes the dichlorophenyl with a 4-fluorophenyl group. Such alkoxy variations influence electronic properties and metabolic stability .

- N-(3-Fluorophenyl)-8-hydroxy-2-imino-2H-chromene-3-carboxamide: Features a hydroxy group at position 8 and an imino group at position 2, paired with a 3-fluorophenyl substituent. The hydroxy group may confer hydrogen-bonding capacity, contrasting with the methoxy group’s electron-donating effects .

Physicochemical and Spectral Properties

- Melting Points: Derivatives like 6d exhibit higher melting points (~200°C) due to crystalline packing from chloro and cyano groups, whereas benzylamino analogs (e.g., 7a) melt at lower temperatures (152–154°C) due to reduced symmetry .

- Spectral Data : The presence of dichlorophenyl groups in the target compound would likely produce distinct ¹H-NMR signals for aromatic protons and chlorine-induced deshielding effects compared to fluorophenyl or sulfamoylphenyl analogs .

Biological Activity

N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the chromene class of compounds, characterized by a chromene core with a 2,4-dichlorophenyl substituent and a methoxy group. The molecular formula is , with a molecular weight of 350.2 g/mol .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.2 g/mol |

| Structural Features | Chromene core with 2,4-dichlorophenyl and methoxy groups |

The compound exhibits its biological activity primarily through enzyme inhibition and receptor interaction. Key mechanisms include:

- Enzyme Inhibition : this compound binds to active sites of various enzymes, blocking their catalytic functions. This action can suppress inflammatory pathways and induce apoptosis in cancer cells .

- GABAergic Interaction : The compound has shown affinity for GABA receptors, suggesting potential anticonvulsant activity. It interacts with GABAergic biotargets by binding to their active sites .

Anticancer Effects

Research indicates that this compound possesses significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by inhibiting specific signaling pathways . The presence of the 2,4-dichlorophenyl group enhances its binding affinity to cancer-related targets.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. By inhibiting pro-inflammatory enzymes, it can reduce inflammation in various models. This property makes it a candidate for developing new anti-inflammatory therapies .

Antimicrobial Activity

This compound has also been explored for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, although further research is needed to establish its efficacy .

Case Studies and Research Findings

-

Molecular Docking Studies : Molecular docking studies have shown that this compound effectively binds to key amino acids at the active sites of target enzymes, influencing their catalytic functions .

- Binding Affinity : The compound's binding interactions were characterized by hydrophobic and π–π stacking interactions, which enhance its inhibitory potency.

-

In Vivo Studies : In vivo models have indicated that treatment with this compound leads to significant tumor reduction in xenograft models of cancer .

- Tumor Volume Reduction : Treated groups showed a marked decrease in tumor volume compared to controls.

Q & A

Basic: What are the recommended synthetic routes for N-(2,4-dichlorophenyl)-8-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a chromene-carboxylic acid derivative with a substituted aniline. A base such as potassium carbonate in anhydrous DMF is used to deprotonate the acid, facilitating nucleophilic acyl substitution. For example, analogous coumarin carboxamides are synthesized by reacting 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with alkyl halides under reflux, followed by purification via flash column chromatography and recrystallization (e.g., acetone for crystallization) . Optimization includes adjusting solvent polarity, temperature (60–80°C for 12–24 hours), and stoichiometric ratios (1:1.2 acid-to-amine) to maximize yield. Monitoring via TLC or HPLC ensures reaction completion .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Single-crystal X-ray diffraction resolves the 3D structure, confirming substituent positions and intermolecular interactions (e.g., hydrogen bonds affecting packing) .

- NMR spectroscopy (¹H, ¹³C, DEPT) identifies proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the dichlorophenyl group), with HSQC and HMBC correlating carbon-proton connectivity .

- Mass spectrometry (HRMS) validates molecular weight (e.g., m/z 404.03 [M+H]⁺) and fragmentation patterns .

Advanced: How can reaction mechanisms for carboxamide formation be elucidated, particularly regarding regioselectivity?

Methodological Answer:

Mechanistic studies employ density functional theory (DFT) to model transition states and identify energy barriers for competing pathways. For example, intramolecular hydrogen bonding (e.g., C–H···O interactions) may stabilize intermediates, directing regioselectivity . Kinetic isotope effects (KIEs) and substituent variation (e.g., electron-withdrawing groups on the aryl ring) can further probe electronic influences. Isotopic labeling (e.g., ¹⁸O in the carbonyl) tracks oxygen participation during amide bond formation .

Advanced: What methodologies are recommended for evaluating the compound’s biological activity, and how should controls be designed?

Methodological Answer:

- In vitro assays : Screen for anti-cancer activity using cell viability assays (MTT or resazurin) against cancer lines (e.g., MCF-7, HepG2), with positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO ≤0.1%) .

- Anti-microbial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria, with comparative controls (e.g., ciprofloxacin) and solvent-matched blanks .

- Dose-response curves (IC₅₀/EC₅₀) and time-kill kinetics provide mechanistic insights (e.g., bacteriostatic vs. bactericidal effects) .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

Contradictions may arise from structural analogs (e.g., varying substituents on the dichlorophenyl or chromene moieties). Resolve discrepancies by:

- Comparative SAR studies : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃ vs. -NO₂ at position 8) to isolate activity drivers .

- Orthogonal assays : Validate hits using multiple assays (e.g., enzymatic inhibition alongside cell-based assays) to rule out assay-specific artifacts.

- Solubility adjustments : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to ensure consistent bioavailability across experiments .

Advanced: What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMF or DMSO (≤10%) combined with saline or Cremophor EL for aqueous dispersion .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability and sustained release.

- pH adjustment : Protonate the carboxamide group in acidic buffers (pH 4–5) to improve solubility .

Advanced: How can degradation pathways and stability under physiological conditions be analyzed?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic buffers) to identify degradation products.

- LC-MS/MS tracks degradation kinetics and identifies major byproducts (e.g., hydrolysis of the methoxy group to hydroxy derivatives) .

- Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life, with HPLC monitoring purity loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.